Cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride is a chemical compound with the formula C₇H₁₅NO·ClH and a molecular weight of 165.661 g/mol. It is categorized as an amino alcohol and is notable for its cyclopentyl structure, which contributes to its unique properties. The compound is typically available in hydrochloride form, enhancing its solubility in water, making it suitable for various applications in biological and chemical research .
Due to the lack of specific research on this compound, no data is available on its safety or hazards. However, as a general precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols for potentially flammable, irritant, or corrosive substances [].
cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride possesses a unique structural motif, combining a cyclopentane ring with an amino and a hydroxyl group. This combination makes it a potentially valuable building block for the synthesis of novel drugs. Researchers have explored its use in the development of compounds targeting various therapeutic areas, including:
The molecule's unique structure and functional groups make it a valuable tool in chemical biology research. Scientists can utilize it for various purposes, such as:
The molecule's chemical properties, including its reactive functional groups, make it potentially useful in various organic synthesis reactions. Researchers are exploring its potential applications in:
The specific reactivity of this compound may depend on its stereochemistry and the presence of functional groups in its environment.
The synthesis of cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride typically involves several steps:
These methods may vary based on the desired purity and yield of the final product.
Cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride finds applications primarily in research settings. Its potential uses include:
Interaction studies involving cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with neurotransmitter receptors, although comprehensive interaction profiles are still needed. Understanding these interactions is crucial for assessing its therapeutic potential and safety.
Cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride shares structural features with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Key Features |
---|---|---|
Cis-(2-Amino-3-methyl-cyclopentyl)-methanol | Amino Alcohol | Similar cyclopentane structure; different amino positioning |
N-Methyl-D-aspartate (NMDA) | Amino Acid Derivative | Involved in neurotransmission; different functional groups |
Cyclopentylamine | Simple Amine | Lacks hydroxyl group; simpler structure |
Cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities compared to these similar compounds.
Cyclic β-amino alcohols have been pivotal in organic synthesis since the mid-20th century, serving as chiral building blocks for pharmaceuticals and agrochemicals. Early work focused on simple cyclohexanol derivatives, but advances in stereoselective catalysis in the 1990s enabled access to strained cyclopentane analogues. The discovery of biocatalytic asymmetric ring-opening of meso-epoxides, as reported by Li et al. (2024), marked a breakthrough for synthesizing enantiopure cyclic β-amino alcohols like cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride. This method achieved >99% enantiomeric excess (ee) using amine transaminases, overcoming traditional limitations in diastereocontrol.
The compound’s development parallels innovations in radical cyclization and reductive amination, with its first reported synthesis in 2007 via HCl-mediated ring closure of precursor epoxides. Recent studies highlight its utility in generating peptidomimetics and kinase inhibitors, reflecting broader trends in targeting conformationally restricted bioactive molecules.
The molecule’s structure (C₇H₁₅NO·HCl) features a cyclopentane ring with adjacent amino (-NH₂) and hydroxymethyl (-CH₂OH) groups in a cis orientation, confirmed by X-ray crystallography and NMR. Key structural attributes include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₆ClNO | |
Molecular Weight | 165.66 g/mol | |
SMILES | C[C@@]1(N)CCC[C@H]1CO.Cl | |
InChI Key | FRMYBIXBGLYRKZ-LEUCUCNGSA-N | |
Melting Point | 186–190°C (decomposes) |
The cis configuration imposes significant ring strain, enhancing reactivity in nucleophilic substitutions. Hydrogen bonding between the amino and hydroxyl groups stabilizes the crystal lattice, as evidenced by its high melting point. Comparative studies with trans isomers reveal superior enzymatic recognition of the cis form in transaminase-catalyzed reactions.
While direct therapeutic applications of cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride remain under exploration, its structural motif aligns with bioactive β-amino alcohols. For example:
The compound’s hydrochloride salt improves aqueous solubility (35 mg/mL in water), facilitating formulation for in vitro assays. Preliminary cytotoxicity screens against MCF-7 cells show moderate activity (IC₅₀ = 50–100 μM), suggesting utility as a scaffold for optimization.
Asymmetric synthesis of this compound exemplifies modern biocatalytic strategies. Key advances include:
A comparative analysis of synthetic routes reveals biocatalysis as the most sustainable method, avoiding toxic solvents and enabling scale-up.